4-(2-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide
Description
4-(2-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group, a piperazine ring, and a sulfonamide group, which contribute to its unique chemical properties and reactivity.
Properties
IUPAC Name |
4-(2-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O2S/c1-14(2)19(17,18)16-9-7-15(8-10-16)12-6-4-3-5-11(12)13/h3-6H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYOQLQCRNDGMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide typically involves the reaction of 2-chlorophenylamine with N,N-dimethylpiperazine in the presence of a sulfonyl chloride reagent. The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the sulfonamide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(2-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Nucleophiles like hydroxide or alkoxide ions; reactions are conducted in polar solvents such as water or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Hydroxylated or alkoxylated derivatives
Scientific Research Applications
4-(2-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(2-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenol: Shares the chlorophenyl group but lacks the piperazine and sulfonamide moieties.
N,N-Dimethylpiperazine: Contains the piperazine ring but lacks the chlorophenyl and sulfonamide groups.
Sulfonamide Derivatives: Compounds with similar sulfonamide groups but different substituents on the aromatic ring.
Uniqueness
4-(2-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenyl group enhances its lipophilicity, while the piperazine ring and sulfonamide group contribute to its ability to interact with biological targets, making it a versatile compound in various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
